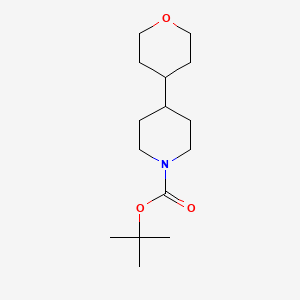

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C15H27NO3 |

|---|---|

Molecular Weight |

269.38 g/mol |

IUPAC Name |

tert-butyl 4-(oxan-4-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H27NO3/c1-15(2,3)19-14(17)16-8-4-12(5-9-16)13-6-10-18-11-7-13/h12-13H,4-11H2,1-3H3 |

InChI Key |

RBOVQTVGYSAZEX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of a suitably activated piperidine derivative with an oxan-4-yl electrophile. The piperidine nitrogen is protected by a tert-butyl carbamate group to prevent side reactions during substitution. The oxan-4-yl moiety is typically introduced via an oxan-4-yl methanesulfonate or a related leaving group derivative, allowing for efficient displacement under basic or catalytic conditions.

Key Reaction Steps and Conditions

Detailed Mechanistic Insights

Nucleophilic Substitution: The key step involves displacement of a leaving group (e.g., methanesulfonate) on the piperidine ring by the oxan-4-yl nucleophile or vice versa. The presence of the Boc protecting group on the piperidine nitrogen stabilizes the intermediate and prevents side reactions.

Use of Bases: Potassium carbonate and cesium fluoride/carbonate are commonly employed to deprotonate nucleophiles and facilitate substitution reactions, often in polar aprotic solvents such as NMP or DMA to enhance solubility and reaction rates.

Click Chemistry Approach: An alternative synthetic route involves Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazole-substituted piperidine carboxylates, which can be adapted to synthesize related tert-butyl 4-substituted piperidine derivatives with high efficiency and purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations | Yield Range | Typical Reaction Time |

|---|---|---|---|---|

| Nucleophilic substitution with oxan-4-yl methanesulfonate in NMP | High yield (up to 95%), straightforward isolation | Requires elevated temperature and inert atmosphere | 84–95% | 16–24 h |

| Substitution with cesium fluoride in DMA | Moderate yield (58–60%), milder conditions | Longer reaction time, multiple reagent additions needed | 58–60% | 12–18 h |

| One-pot Cu(I)-catalyzed click chemistry (for related derivatives) | Very high yields (92–97%), rapid reaction (5 min), high purity | Requires azide and alkyne precursors, specialized catalyst | 92–97% | ~5 min |

Experimental Data and Characterization

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic signals for tert-butyl groups (~1.4 ppm, singlet, 9H), piperidine ring protons (1.6–3.7 ppm, multiplets), and oxan-4-yl protons consistent with tetrahydropyran ring environment.

Mass Spectrometry (MS): Molecular ion peaks correspond to the expected molecular weight of this compound and related derivatives, confirming molecular integrity post-synthesis.

Infrared Spectroscopy (IR): Absorptions characteristic of carbamate carbonyl (~1700 cm⁻¹) and ether functionalities from the oxan-4-yl group are observed.

Purity and Yield Confirmation

Isolated yields range from 58% to 95% depending on the method and conditions employed.

Purity assessed by chromatographic methods and elemental analyses consistently exceeds 95% for optimized protocols.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogens, nucleophiles, and bases such as sodium hydroxide are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological systems. It helps in understanding the behavior of similar compounds in biological environments.

Medicine: In the pharmaceutical industry, this compound is used in the synthesis of drugs and therapeutic agents. Its derivatives have shown potential in treating various medical conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is valued for its versatility and reactivity in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Diversity and Impact on Properties

The table below compares tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate with key analogs based on substituents, synthesis, and applications:

Key Observations :

Physicochemical Properties

- Polarity : The oxan-4-yl group likely increases polarity compared to alkyl or aryl substituents (e.g., tert-butyl 4-methylpiperidine-1-carboxylate), improving aqueous solubility.

- Thermal Stability : Boc-protected analogs generally exhibit stability up to 150°C, as seen in related compounds .

Research and Market Trends

- Pharmaceutical Applications: Piperidine-Boc derivatives are widely used in drug discovery. For instance, tert-butyl 4-cyano-4-(4-oxooxolan-3-yl)piperidine-1-carboxylate is explored for its versatility in material science and agrochemistry .

- Market Data : The global market for bromo-pyrazolyl derivatives (e.g., CAS 877399-50-3) is projected to grow through 2025, driven by demand for kinase inhibitors .

Biological Activity

tert-Butyl 4-(oxan-4-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound this compound can be structurally represented as follows:

This structure includes a piperidine ring substituted with a tert-butyl group and an oxane moiety. The synthesis typically involves multi-step reactions starting from piperidine derivatives, often utilizing techniques such as nucleophilic substitution and esterification to achieve the desired structure .

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inflammatory Response Modulation : The compound has been shown to modulate inflammatory pathways by acting on specific receptors involved in cytokine release. For instance, it may inhibit the NLRP3 inflammasome pathway, which is crucial in the activation of pro-inflammatory cytokines like IL-1β .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may inhibit viral entry mechanisms, particularly in the context of Ebola virus (EBOV) infection. Compounds with similar structures have demonstrated efficacy in blocking viral entry at cellular membranes .

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly linked to modulation of neurotransmitter systems or protection against oxidative stress .

In Vitro Studies

In vitro evaluations have showcased the compound's ability to inhibit inflammatory responses. For example, one study reported that compounds derived from similar piperidine structures could significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating a concentration-dependent effect .

Data Table: Biological Activity Summary

| Study | Biological Activity | Concentration (µM) | Effectiveness (%) | Mechanism |

|---|---|---|---|---|

| Study 1 | IL-1β Inhibition | 10 | 19.4 | NLRP3 Inhibition |

| Study 2 | EBOV Entry Inhibition | 0.64 | Comparable to Toremifene | Viral Entry Block |

| Study 3 | Pyroptosis Reduction | 50 | 29.1 | Cytokine Modulation |

Case Studies

Several case studies highlight the compound's therapeutic potential:

- Case Study on Inflammatory Diseases : A series of compounds based on the piperidine scaffold were evaluated for their ability to inhibit cytokine production in human macrophages. The results indicated that modifications to the oxan group significantly enhanced anti-inflammatory activity.

- Antiviral Screening : In a controlled environment, derivatives of tert-butyl 4-(oxan-4-yl)piperidine were tested against EBOV. Results showed that specific analogs not only inhibited viral entry but also demonstrated favorable selectivity indices compared to established antiviral agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.